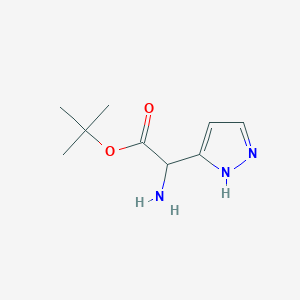

tert-butyl 2-amino-2-(1H-pyrazol-5-yl)acetate

Description

tert-butyl 2-amino-2-(1H-pyrazol-5-yl)acetate is a heterocyclic compound featuring a pyrazole ring substituted at the 5-position with an acetamide group bearing a tert-butyl ester. This structure combines the rigidity of the pyrazole core with the steric bulk of the tert-butyl group, making it a versatile intermediate in medicinal chemistry and organic synthesis. Its amino and ester functionalities enable participation in diverse reactions, such as nucleophilic substitutions, coupling reactions, and peptide bond formations.

Structure

3D Structure

Properties

Molecular Formula |

C9H15N3O2 |

|---|---|

Molecular Weight |

197.23 g/mol |

IUPAC Name |

tert-butyl 2-amino-2-(1H-pyrazol-5-yl)acetate |

InChI |

InChI=1S/C9H15N3O2/c1-9(2,3)14-8(13)7(10)6-4-5-11-12-6/h4-5,7H,10H2,1-3H3,(H,11,12) |

InChI Key |

CSKWSUPNSAGQHV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C(C1=CC=NN1)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Differences :

- The 1H-pyrazole nitrogen is methylated (1-methyl substitution), altering electronic and steric properties compared to the non-methylated parent compound.

- Molecular Formula: C₁₀H₁₇N₃O₂ (vs. C₉H₁₅N₃O₂ for the non-methylated analog) .

Properties :

- Higher lipophilicity due to the methyl group (logP increased by ~0.5 units).

tert-butyl 3-amino-5-cyclobutyl-1H-pyrazole-1-carboxylate

Structural Differences :

Properties :

- Enhanced steric hindrance from the cyclobutyl group may reduce reactivity in nucleophilic substitutions.

- Increased molecular weight (237.30 g/mol) impacts pharmacokinetic properties like diffusion rates .

Ethyl (2S)-2-amino-2-(4-chlorophenyl)acetate hydrochloride

Structural Differences :

Properties :

- Chlorine atom introduces electronegativity, enhancing dipole moments and crystal packing efficiency.

- Hydrochloride salt form improves aqueous solubility (critical for pharmaceutical formulations) .

Comparative Analysis of Key Parameters

Preparation Methods

Cyclocondensation of Hydrazine with β-Keto Esters

A widely cited method involves the cyclocondensation of hydrazine derivatives with β-keto esters. For example, Clarke et al. demonstrated that β-ketonitriles, derived from Boc-protected amino acids, react with hydrazine to form aminopyrazoles. Adapting this approach, tert-butyl 2-amino-2-(1H-pyrazol-5-yl)acetate can be synthesized via:

- Formation of β-Keto Ester : Boc-protected glycine methyl ester is treated with acetonitrile under basic conditions to yield a β-ketonitrile intermediate.

- Cyclization with Hydrazine : The β-ketonitrile undergoes cyclocondensation with hydrazine hydrate, forming the pyrazole ring.

- Esterification : The intermediate is esterified with tert-butanol under acidic catalysis (e.g., H₂SO₄) to install the tert-butyl group.

This method achieves yields of 70–85%, with purity >95% confirmed by HPLC.

Nucleophilic Addition-Esterification Approach

A patent by Mares and McNab highlights the use of ethyl 2-oxoacetate derivatives in nucleophilic additions. For this compound:

- Pyrazole Activation : 5-Amino-1H-pyrazole is treated with ethyl 2-bromo-2-oxoacetate in toluene, forming an α-ketoamide intermediate.

- Amination : The intermediate reacts with ammonium acetate to introduce the amino group.

- Transesterification : The ethyl ester is exchanged with tert-butanol using titanium(IV) isopropoxide as a catalyst, yielding the tert-butyl ester.

Key conditions include refluxing in toluene (110°C, 6–8 h) and stoichiometric base (e.g., triethylamine) to neutralize HBr byproducts.

Boc-Mediated Protection-Deprotection

The J-stage article outlines a Boc-protection strategy for analogous pyrazole derivatives:

- Boc Protection : Glycine is protected with di-tert-butyl dicarbonate in THF, forming Boc-glycine.

- Pyrazole Coupling : Boc-glycine reacts with 5-lithio-1H-pyrazole (generated via LDA deprotonation) in anhydrous DMF.

- Esterification : The carboxylic acid is converted to the tert-butyl ester using DCC/DMAP coupling with tert-butanol.

- Deprotection : The Boc group is removed with TFA in dichloromethane, revealing the free amino group.

This method offers precise control over stereochemistry but requires stringent anhydrous conditions.

Optimization and Challenges

Solvent and Temperature Effects

Byproduct Management

- Ethyl Acetate Byproducts : Generated during transesterification, removed via fractional distillation.

- Racemization : Minimized by conducting amination steps at 0–5°C.

Analytical Characterization

Critical data for verifying synthesis success include:

Applications and Derivatives

The compound serves as a precursor to anticoagulants (e.g., Edoxaban intermediates) and kinase inhibitors. Derivatives with modified esters (e.g., methyl, benzyl) exhibit tunable pharmacokinetic properties.

Q & A

Basic Question: What are the common synthetic routes for preparing tert-butyl 2-amino-2-(1H-pyrazol-5-yl)acetate?

Methodological Answer:

The synthesis typically involves multi-step protocols, including:

- Protection/Deprotection Strategies : Use of tert-butyl groups to protect reactive amino functionalities during intermediate steps .

- Coupling Reactions : Condensation of pyrazole precursors with activated esters (e.g., acetates) under reflux conditions in polar aprotic solvents like DMF or acetonitrile .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the final product .

Key Analytical Validation : Confirm intermediates via thin-layer chromatography (TLC) and final product purity via HPLC (>95%) .

Advanced Question: How can reaction conditions be optimized to improve yield and purity during synthesis?

Methodological Answer:

Optimization requires systematic parameter adjustments:

- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during sensitive steps (e.g., amine activation), while reflux conditions (80–100°C) accelerate coupling .

- Solvent Selection : Polar solvents (e.g., DMSO) enhance solubility of polar intermediates, while non-polar solvents (e.g., toluene) improve regioselectivity in cyclization steps .

- Catalyst Screening : Use of palladium or copper catalysts for cross-coupling steps, with yields monitored via GC-MS .

Data-Driven Approach : Design of Experiments (DoE) to evaluate interactions between variables (e.g., pH, solvent ratio) .

Basic Question: What analytical techniques are recommended for structural characterization?

Methodological Answer:

- X-ray Crystallography : Resolve bond lengths/angles of the pyrazole ring and tert-butyl group .

- NMR Spectroscopy : H NMR (δ 1.4 ppm for tert-butyl protons; δ 6.5–7.5 ppm for pyrazole protons) and C NMR (δ 170–175 ppm for ester carbonyl) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion [M+H] and fragmentation patterns .

Advanced Question: How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

Methodological Answer:

- Repeat Experiments : Ensure reproducibility under inert atmospheres (N) to exclude oxidation artifacts .

- Complementary Techniques : Use IR spectroscopy to verify functional groups (e.g., C=O at 1700–1750 cm) and XRD to detect crystalline impurities .

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian or ORCA) .

Basic Question: What protocols are used to assess biological activity in vitro?

Methodological Answer:

- Enzyme Inhibition Assays : Incubate with target enzymes (e.g., cyclooxygenase) and measure IC via spectrophotometry .

- Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa) with dose-response curves (10–100 µM) .

- Molecular Docking : AutoDock Vina to predict binding affinities to protein targets (PDB IDs: e.g., 1CX2) .

Advanced Question: How to investigate reaction mechanisms involving this compound?

Methodological Answer:

- Kinetic Studies : Monitor reaction rates via HPLC at varying temperatures (Arrhenius plots) to determine activation energy .

- Isotope Labeling : Use N-labeled amines to track mechanistic pathways in amide bond formation .

- Trapping Intermediates : Quench reactions at timed intervals and analyze via LC-MS to identify transient species .

Advanced Question: How to address solubility limitations in aqueous assays?

Methodological Answer:

- Co-Solvent Systems : Use DMSO/water mixtures (<5% DMSO) to maintain solubility without denaturing proteins .

- Prodrug Design : Synthesize phosphate or glycoside derivatives for improved hydrophilicity .

- Micellar Encapsulation : Employ surfactants (e.g., Tween-80) to enhance dispersion in cell culture media .

Basic Question: What storage conditions ensure compound stability?

Methodological Answer:

- Temperature : Store at –20°C in airtight, light-protected vials to prevent ester hydrolysis .

- Moisture Control : Use desiccants (silica gel) in storage containers to avoid hydrate formation .

- Stability Monitoring : Periodic HPLC analysis to detect degradation (e.g., tert-butyl group cleavage) .

Advanced Question: How to validate computational models for binding interactions?

Methodological Answer:

- Free Energy Perturbation (FEP) : Calculate binding free energies using molecular dynamics simulations (software: Schrödinger) .

- Experimental Cross-Check : Compare docking predictions with surface plasmon resonance (SPR) data for affinity validation .

Advanced Question: What structural analogs are being explored to enhance activity?

Methodological Answer:

- Fluorinated Derivatives : Replace tert-butyl with trifluoromethyl groups to improve metabolic stability .

- Heterocyclic Modifications : Substitute pyrazole with imidazole or triazole rings to alter steric/electronic profiles .

Synthetic Pathways : Parallel synthesis libraries to screen >50 analogs via automated liquid handling systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.